molecular formula C11H21NO4 B7884164 N-Boc-N-butyl-glycine

N-Boc-N-butyl-glycine

Cat. No.: B7884164
M. Wt: 231.29 g/mol
InChI Key: GVIPZPIGOBQFNC-UHFFFAOYSA-N
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Description

N-Boc-N-butyl-glycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N-butyl-glycine can be synthesized through the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to ensure efficient Boc protection of the glycine molecule .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-butyl-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Boc-protected derivatives and deprotected amino acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-Boc-N-butyl-glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-N-butyl-glycine involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved include the interaction of the Boc group with nucleophiles and electrophiles, facilitating selective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-butyl-glycine is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where the butyl group provides additional steric or electronic effects .

Properties

IUPAC Name

2-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-7-12(8-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIPZPIGOBQFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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